molecular formula C13H13NO2S B1520875 2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1152597-25-5

2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1520875
M. Wt: 247.31 g/mol
InChI Key: WMVYCAYYYKFWEU-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Compounds structurally related to thiazoles have been studied for their pharmacokinetics and metabolism in both rats and humans. For example, the study on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) highlights the complex metabolic pathways of experimental anticonvulsants, demonstrating the process of amide bond hydrolysis leading to various metabolites and the importance of understanding these pathways for drug development (Martin et al., 1997).

Chemosensitivity and Chemotherapy Optimization

Research into the chemosensitivity of certain cancer types to chemotherapy drugs utilizes in vitro assays, such as the MTT assay, to predict patient responses and optimize chemotherapy regimens. These studies contribute to personalized medicine by identifying the most effective drugs for individual patients based on tumor chemosensitivity, potentially improving outcomes in diseases like gastric cancer (Nakamura et al., 2006).

Environmental Toxicology and Exposure Analysis

Investigations into environmental exposure to pesticides and other chemicals have utilized urinary biomarkers to assess the extent of exposure among populations. For instance, the presence of organophosphorus and pyrethroid pesticide metabolites in urine samples from children in South Australia provides insights into environmental exposure levels and potential health risks, highlighting the need for regulation and public health policies to manage chemical use and protect vulnerable populations (Babina et al., 2012).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This involves considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-7-4-5-10(8(2)6-7)12-14-9(3)11(17-12)13(15)16/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVYCAYYYKFWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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